4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride
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Overview
Description
4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl. It is a derivative of butanoic acid, featuring an amino group at the 4th position and a fluorophenyl group at the 2nd position. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and malonic acid.
Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with malonic acid in the presence of a base to form an intermediate compound.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the amino group at the 4th position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives with different functional groups.
Scientific Research Applications
4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Receptors: It may bind to specific receptors in the body, modulating their activity.
Inhibit Enzymes: The compound can inhibit certain enzymes, affecting biochemical pathways.
Alter Cellular Functions: By interacting with cellular components, it can alter various cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-2-(4-fluorophenyl)butanoic acid hydrochloride include:
4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride: Differing by the position of the amino group.
®-3-amino-4-(2,4,5-trifluoro-phenyl)-butanoic acid hydrochloride: Featuring additional fluorine atoms on the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
IUPAC Name |
4-amino-2-(4-fluorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c11-8-3-1-7(2-4-8)9(5-6-12)10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNDDVODQXXGKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C(=O)O)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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